molecular formula C15H10N2O3 B3044400 4-(4-Nitrophenyl)-2-phenyloxazole CAS No. 10004-42-9

4-(4-Nitrophenyl)-2-phenyloxazole

Cat. No. B3044400
CAS RN: 10004-42-9
M. Wt: 266.25 g/mol
InChI Key: OAPKOHYAIHCLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08404722B2

Procedure details

a mixture of benzamide (3.7 g, 31 mmol), 2-bromo-1-(4-nitrophenyl)ethanone (5.00 g, 20 mmol) and 2.5 mL NMP heated in a 135° C. oil bath. After 30 minutes a precipitate developed. Another 2 mL of NMP was added to dissolve the precipitate. The reaction was heated for a total of 2 hours then removed from the oil bath. The reaction mixture solidified upon cooling. 30-40 mL acetonitrile was added to the solid and the resulting mixture was heated to 90° C. The resulting solution was removed from the oil bath and a precipitate developed upon cooling. The precipitate was collected by filtration (3.4 g, 62%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=O>CN1C(=O)CCC1>[N+:20]([C:17]1[CH:18]=[CH:19][C:14]([C:12]2[N:9]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[O:8][CH:11]=2)=[CH:15][CH:16]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for a total of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
then removed from the oil bath
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
ADDITION
Type
ADDITION
Details
30-40 mL acetonitrile was added to the solid
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 90° C
CUSTOM
Type
CUSTOM
Details
The resulting solution was removed from the oil bath
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration (3.4 g, 62%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C(OC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.